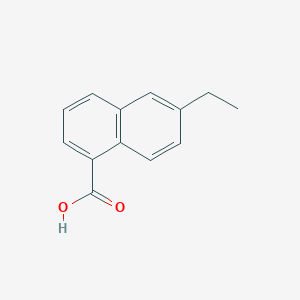

6-Ethyl-1-naphthoic acid

Description

6-Ethyl-1-naphthoic acid is a naphthalene derivative featuring a carboxylic acid group at the 1-position and an ethyl substituent at the 6-position of the aromatic ring. Naphthoic acids are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and functional group versatility .

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

6-ethylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C13H12O2/c1-2-9-6-7-11-10(8-9)4-3-5-12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15) |

InChI Key |

QYRIVXSRWMNETK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=CC=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between 6-Ethyl-1-naphthoic acid and related compounds, based on substituent type, position, and available data:

Note: Molecular weight for 6-Ethyl-1-naphthoic acid is estimated based on structural analogs.

Key Findings:

Substituent Effects on Reactivity :

- Ethyl vs. Methyl : The ethyl group in 6-Ethyl-1-naphthoic acid likely increases lipophilicity and steric hindrance compared to 6-Methyl-1-naphthoic acid, impacting binding affinity in biological systems .

- Hydroxy/Methoxy vs. Alkyl : Hydroxy and methoxy groups enhance polarity and electronic effects, enabling hydrogen bonding (hydroxy) or resonance stabilization (methoxy). These features are critical in metal chelation (hydroxy ) and photostability (methoxy ).

Positional Isomerism :

- Carboxylic acid placement (1- vs. 2-position) alters electronic distribution. For example, 6-Hydroxy-1-naphthoic acid shows stronger antimicrobial activity than 2-position analogs, possibly due to optimized molecular interactions .

Synthetic Routes :

- Ethyl and methyl derivatives are synthesized via electrophilic substitution (e.g., Friedel-Crafts), while hydroxy/methoxy analogs often require enzymatic or condensation methods .

Safety Profiles :

- Alkyl-substituted naphthoic acids (e.g., methyl, ethyl) generally exhibit mild irritation (H315/H319), whereas hydroxy derivatives require stricter handling due to higher reactivity and toxicity .

Q & A

Q. What experimental controls are critical when studying the catalytic activity of 6-Ethyl-1-naphthoic acid in asymmetric synthesis?

- Methodological Answer :

- Blank Reactions : Run parallel reactions without the catalyst to quantify background reactivity .

- Enantiomeric Excess (ee) Validation : Use chiral HPLC or polarimetry to confirm stereoselectivity .

- Catalyst Recycling Tests : Recover and reuse the catalyst ≥3 times to assess stability and leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.